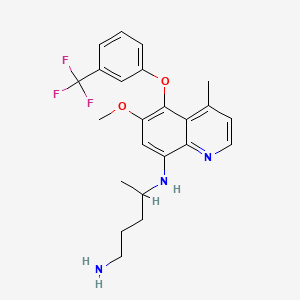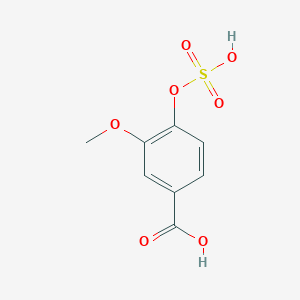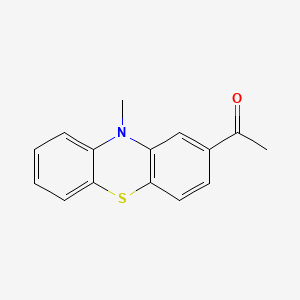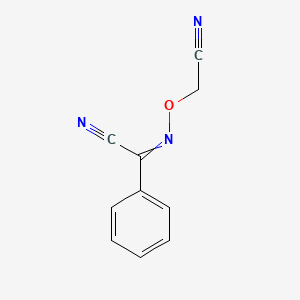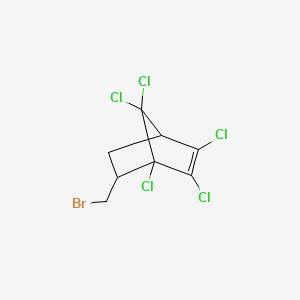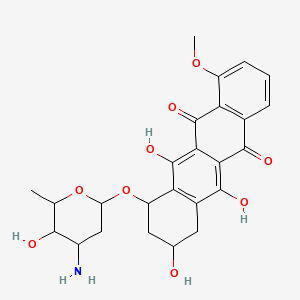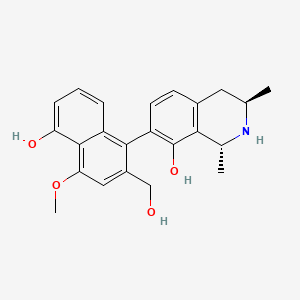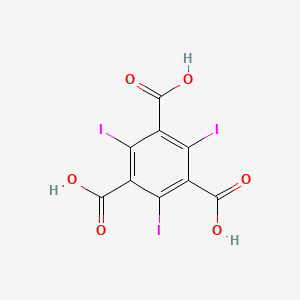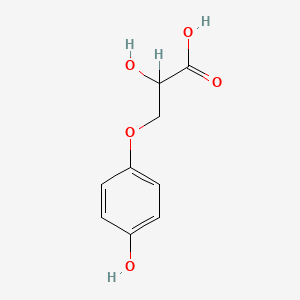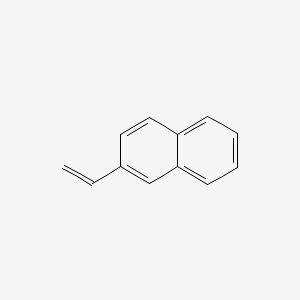
2-Vinylnaphthalin
Übersicht
Beschreibung
2-Vinylnaphthalene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring substituted with a vinyl group at the second position. This compound is known for its applications in polymer chemistry and material science due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
2-Vinylnaphthalene has several applications in scientific research:
Polymer Chemistry: It is used to synthesize various copolymers, such as poly(sodium styrenesulfonate-co-2-vinylnaphthalene) and poly(2-vinylnaphthalene-alt-maleic acid)-graft-polystyrene. These copolymers find applications as photoactive polymer micelles and stabilizers for polystyrene latexes.
Material Science: Due to its unique electronic properties, 2-vinylnaphthalene is used in the development of materials with high refractive indices and low dielectric losses.
Biological Research: It is employed in studies involving excimer fluorescence as a molecular probe of polymer blend compatibility.
Wirkmechanismus
Target of Action
2-Vinylnaphthalene is primarily used in the synthesis of various copolymers . These copolymers, such as Poly (sodium styrenesulfonate-co-2-vinyl-napthalene) copolymer and Poly (2-vinylnapthalene-alt-maleic acid)-graft-polystyrene, are the primary targets of 2-Vinylnaphthalene . They find applications as photoactive polymer micelles and stabilizers for polystyrene latexes .
Mode of Action
The interaction of 2-Vinylnaphthalene with its targets involves the formation of copolymers. The compound acts as a monomer in the polymerization process . .
Biochemical Pathways
The biochemical pathways affected by 2-Vinylnaphthalene are primarily related to the synthesis of copolymers . The compound participates in the polymerization reactions that lead to the formation of these copolymers. The downstream effects of these reactions include the production of photoactive polymer micelles and polystyrene latex stabilizers .
Result of Action
The primary result of 2-Vinylnaphthalene’s action is the formation of copolymers . These copolymers have applications as photoactive polymer micelles and stabilizers for polystyrene latexes . .
Action Environment
The action of 2-Vinylnaphthalene can be influenced by various environmental factors. For instance, the compound should be stored under cool, dry conditions to maintain its stability . It is also incompatible with oxidizing agents . .
Biochemische Analyse
Biochemical Properties
2-Vinylnaphthalene plays a role in various biochemical reactions, particularly in polymerization processes. It interacts with enzymes and proteins involved in these reactions. For instance, it undergoes cationic polymerization, a process facilitated by specific catalysts and enzymes . The interaction with these biomolecules is crucial for the formation of polymers with desired properties. Additionally, 2-Vinylnaphthalene can form copolymers with other monomers, influencing the biochemical properties of the resulting materials .
Cellular Effects
The effects of 2-Vinylnaphthalene on cells and cellular processes are multifaceted. It can influence cell function by interacting with cellular membranes and proteins. This compound has been shown to affect cell signaling pathways, potentially altering gene expression and cellular metabolism . The presence of 2-Vinylnaphthalene in cellular environments can lead to changes in the structural integrity of cell membranes, impacting various cellular processes.
Molecular Mechanism
At the molecular level, 2-Vinylnaphthalene exerts its effects through binding interactions with biomolecules. It can participate in enzyme inhibition or activation, depending on the specific biochemical context . The vinyl group in 2-Vinylnaphthalene allows it to form covalent bonds with certain enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Vinylnaphthalene can change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors . Long-term exposure to 2-Vinylnaphthalene has been observed to affect cellular function, with potential implications for in vitro and in vivo studies. The stability and degradation of 2-Vinylnaphthalene are important considerations for its use in biochemical research.
Dosage Effects in Animal Models
The effects of 2-Vinylnaphthalene vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact becomes significant only above certain concentrations. Understanding these dosage effects is crucial for evaluating the safety and efficacy of 2-Vinylnaphthalene in biomedical applications.
Metabolic Pathways
2-Vinylnaphthalene is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation The metabolic flux of this compound can influence the levels of various metabolites, impacting overall cellular metabolism
Transport and Distribution
Within cells and tissues, 2-Vinylnaphthalene is transported and distributed through interactions with transporters and binding proteins . These interactions determine its localization and accumulation in specific cellular compartments. The distribution of 2-Vinylnaphthalene can affect its biochemical activity and the overall cellular response to this compound.
Subcellular Localization
The subcellular localization of 2-Vinylnaphthalene is influenced by targeting signals and post-translational modifications This compound can be directed to specific compartments or organelles, where it exerts its biochemical effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Vinylnaphthalene can be synthesized through several methods:
Alkylation and Dehydrogenation: One common method involves the alkylation of naphthalene to produce 2-ethylnaphthalene, followed by dehydrogenation to yield 2-vinylnaphthalene.
Oxidation and Dehydration: Another method includes the oxidation of naphthalene derivatives followed by dehydration to introduce the vinyl group.
Reduction and Dehydration: A patented method involves reducing the carbonyl group of 2-acetyl-naphthalene to a hydroxyl group, followed by dehydration in the presence of a polymerization inhibitor and a catalyst.
Industrial Production Methods: The industrial production of 2-vinylnaphthalene typically follows the reduction and dehydration method due to its high yield, minimal side reactions, and suitability for large-scale production .
Analyse Chemischer Reaktionen
2-Vinylnaphthalene undergoes various chemical reactions, including:
Polymerization: It can undergo cationic polymerization to form polymers with low molecular weights. This reaction is often catalyzed by Lewis acids such as titanium tetrachloride.
Photopolymerization: In the solid state, 2-vinylnaphthalene can undergo photopolymerization upon UV irradiation, leading to the formation of polymers and cyclodimers.
Radical Polymerization: Atom transfer radical polymerization (ATRP) can be used to synthesize poly(2-vinylnaphthalene) in the solid state.
Common Reagents and Conditions:
Cationic Polymerization: Catalysts like titanium tetrachloride in dichloromethane.
Photopolymerization: UV irradiation in the presence of a mercury lamp.
Radical Polymerization: Copper-based catalysts and activated haloalkanes.
Major Products:
Polymers: Poly(2-vinylnaphthalene) and its copolymers.
Cyclodimers: Formed during photopolymerization.
Vergleich Mit ähnlichen Verbindungen
2-Vinylnaphthalene can be compared with other vinyl-substituted aromatic compounds:
1-Vinylnaphthalene: Similar to 2-vinylnaphthalene but with the vinyl group at the first position.
Vinylbenzene (Styrene): A simpler vinyl-substituted aromatic compound.
Vinylpyridine: Another vinyl-substituted aromatic compound used in polymer chemistry.
Uniqueness: 2-Vinylnaphthalene’s unique combination of a naphthalene ring and a vinyl group provides it with distinct electronic properties, making it valuable in applications requiring high refractive indices and low dielectric losses .
Eigenschaften
IUPAC Name |
2-ethenylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h2-9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYAVSFOJVUIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28406-56-6 | |
| Record name | Poly(2-vinylnaphthalene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28406-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70862435 | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan powder; [Alfa Aesar MSDS] | |
| Record name | 2-Vinylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
827-54-3, 28406-56-6 | |
| Record name | 2-Vinylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Vinylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC177870 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Vinylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-vinylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-VINYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZD8LI91N1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)
